molecular formula C16H13BrN2OS B2960200 (E)-3-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865543-96-0

(E)-3-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2960200
CAS No.: 865543-96-0
M. Wt: 361.26
InChI Key: DPKPLQIDHHDJOE-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic benzothiazole derivative intended for research and development purposes. This compound features a benzothiazole core, a structural motif prevalent in dyes and bioactive molecules, and is supplied strictly for laboratory investigations. Compounds within this chemical class are of significant interest in developing fluorescent probes for life sciences research. Structural analogs, such as Thiazole Orange (TO), are well-established as fluorogenic binders for double-stranded DNA (dsDNA) . These dyes typically exhibit minimal fluorescence in free solution but experience a dramatic emission enhancement upon intercalation with nucleic acids, making them powerful tools for applications like gel staining, flow cytometry, and real-time PCR analysis . The presence of the bromo substituent in this particular compound may offer a handle for further chemical modifications, allowing researchers to create conjugated probes or tailor the molecule's properties. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

3-bromo-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c1-10-5-3-8-13-14(10)19(2)16(21-13)18-15(20)11-6-4-7-12(17)9-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKPLQIDHHDJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)Br)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole core, which is known for its diverse biological activities. The synthesis typically involves several key steps:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes.
  • Bromination : The introduction of a bromine atom at the 3-position of the benzamide.
  • Amidation : Coupling the benzothiazole derivative with an amine to form the final structure.

Antimicrobial Properties

Research has shown that compounds with a benzothiazole moiety exhibit antimicrobial activity against various pathogens. For instance, studies have indicated that derivatives of benzothiazole can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli . The presence of the bromine atom in this compound may enhance its reactivity and interaction with microbial targets.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating various signaling pathways. For example, it has been reported to inhibit cell proliferation in breast cancer cells through the activation of caspase pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could modulate receptor signaling pathways, affecting processes such as cell growth and survival.

Research Findings and Case Studies

Several studies have documented the biological effects of this compound:

  • In Vitro Studies : A study demonstrated that this compound showed significant cytotoxicity against human cancer cell lines with IC50 values in the micromolar range .
  • Molecular Docking Studies : Computational analyses suggest that the compound has a high binding affinity for targets involved in cancer progression, indicating its potential as a lead compound for drug development .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamideSimilar core without bromineModerate antimicrobial activity
3-bromo-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamideSimilar core with different substituentsEnhanced anticancer properties

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of N-(thiazol-2-ylidene)benzamides. Key structural analogs include:

Compound Name Substituents on Thiazole/Benzamide Key Features Reference ID
N-(Benzo[d]thiazol-2-yl)benzamide (3ar) Unsubstituted thiazole Simpler structure, no bromine
4g (Molecules, 2011) 3-Methylphenyl, dimethylamino Dual carbonyl groups (IR: 1690 cm⁻¹)
5p () 2,4-Dimethylphenyl, dodecyl chain Enhanced lipophilicity
3a-g () 2/4-Substituted benzamides Thiocarbamoyl linkage
ZINC12180885 () 3-Ethyl, 6-fluoro substituents Fluorine vs. bromine electronic effects
  • Steric Effects : The 3,4-dimethyl groups on the benzo[d]thiazole ring create steric hindrance, which may reduce binding flexibility compared to simpler analogs like 3ar .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : Compound 4g exhibits carbonyl stretches at 1690 and 1638 cm⁻¹, while the target compound’s bromine substituent may shift these peaks due to altered electron density .
  • NMR Data : Analogs such as 5p and 7a-d () show distinct ¹H NMR signals for alkyl chains (e.g., dodecyl δ 0.8–1.5 ppm) and aromatic protons (δ 7.5–8.2 ppm), similar to the target compound’s aromatic resonances .

Bioactivity Profiles

  • For example, 3a-g derivatives () show bioactivity scores as kinase inhibitors (KI) and enzyme inhibitors (EI), which may correlate with the brominated compound’s efficacy .
  • Antimicrobial Effects : Compounds like ZINC12180885 () with fluoro substituents exhibit comparable antimicrobial activity, though bromine’s larger atomic radius may enhance hydrophobic interactions in target binding .

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